4-(4-((4-Fluoro-2-methylphenyl)sulfonyl)piperazin-1-yl)-2-methyl-6-(trifluoromethyl)pyrimidine
Description
BenchChem offers high-quality 4-(4-((4-Fluoro-2-methylphenyl)sulfonyl)piperazin-1-yl)-2-methyl-6-(trifluoromethyl)pyrimidine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-(4-((4-Fluoro-2-methylphenyl)sulfonyl)piperazin-1-yl)-2-methyl-6-(trifluoromethyl)pyrimidine including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
4-[4-(4-fluoro-2-methylphenyl)sulfonylpiperazin-1-yl]-2-methyl-6-(trifluoromethyl)pyrimidine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18F4N4O2S/c1-11-9-13(18)3-4-14(11)28(26,27)25-7-5-24(6-8-25)16-10-15(17(19,20)21)22-12(2)23-16/h3-4,9-10H,5-8H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QEIQEUWQUHSOKH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)F)S(=O)(=O)N2CCN(CC2)C3=NC(=NC(=C3)C(F)(F)F)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18F4N4O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
418.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 4-(4-((4-Fluoro-2-methylphenyl)sulfonyl)piperazin-1-yl)-2-methyl-6-(trifluoromethyl)pyrimidine is a complex organic molecule that has garnered attention in medicinal chemistry due to its potential biological activities. Its structure includes a piperazine moiety, which is commonly associated with various pharmacological properties, and a sulfonamide group that enhances its therapeutic potential.
Chemical Structure and Properties
- Molecular Formula : C17H18F4N4O2S
- Molecular Weight : 418.41 g/mol
- IUPAC Name : 4-[4-(4-fluoro-2-methylphenyl)sulfonylpiperazin-1-yl]-2-methyl-6-(trifluoromethyl)pyrimidine
The biological activity of this compound is primarily attributed to its ability to interact with various biological targets. The piperazine and sulfonamide functionalities are known for their roles in enzyme inhibition and antimicrobial activity. The presence of fluorinated groups may also enhance lipophilicity and improve bioavailability.
Anticancer Properties
Research indicates that compounds similar to this pyrimidine derivative exhibit promising anticancer activities. For instance, derivatives have been reported to show significant inhibition against various cancer cell lines, with IC50 values ranging from 3.73 to 40.32 μM for different analogs . The mechanism often involves the induction of apoptosis and the inhibition of cell proliferation.
Antimicrobial Activity
The sulfonamide moiety is well-documented for its antibacterial properties. Studies have demonstrated that similar compounds can inhibit bacterial growth by targeting folate synthesis pathways . This compound's structural features suggest it may also possess broad-spectrum antimicrobial activity.
Enzyme Inhibition
The compound has potential as an enzyme inhibitor, particularly against acetylcholinesterase (AChE) and urease. In vitro studies have shown that piperazine derivatives can effectively inhibit these enzymes, which are critical in various physiological processes and disease mechanisms .
Case Studies
- Anticancer Activity : A study evaluating various piperazine derivatives found that certain modifications led to enhanced anticancer activity against human cancer cell lines, suggesting structural optimization could yield more potent agents.
- Antimicrobial Efficacy : Another study focused on the antibacterial properties of sulfonamide derivatives demonstrated that structural variations significantly impacted their efficacy against Gram-positive and Gram-negative bacteria .
Comparative Analysis with Related Compounds
| Compound Name | Structure | Unique Features | Biological Activity |
|---|---|---|---|
| Sulfamethoxazole | Sulfonamide | Broad-spectrum antibiotic | Antibacterial |
| Fluoxetine | Piperazine derivative | SSRI for depression | Antidepressant |
| Dapoxetine | Piperazine derivative | Treatment for premature ejaculation | Antidepressant |
The unique combination of a trifluoromethyl group and a sulfonamide in the target compound distinguishes it from traditional piperazine derivatives, potentially enhancing its pharmacological profile.
Scientific Research Applications
Anticancer Properties
Research indicates that compounds similar to this pyrimidine derivative exhibit promising anticancer activities. For instance, derivatives have been reported to show significant inhibition against various cancer cell lines, with IC50 values ranging from 3.73 to 40.32 μM for different analogs. The mechanism often involves the induction of apoptosis and the inhibition of cell proliferation. A study evaluating various piperazine derivatives found that certain modifications led to enhanced anticancer activity against human cancer cell lines, suggesting structural optimization could yield more potent agents .
Antimicrobial Activity
The sulfonamide moiety is well-documented for its antibacterial properties. Studies have demonstrated that similar compounds can inhibit bacterial growth by targeting folate synthesis pathways. This compound's structural features suggest it may also possess broad-spectrum antimicrobial activity, making it a candidate for further exploration in treating bacterial infections .
Enzyme Inhibition
The compound has potential as an enzyme inhibitor, particularly against acetylcholinesterase (AChE) and urease. In vitro studies have shown that piperazine derivatives can effectively inhibit these enzymes, which are critical in various physiological processes and disease mechanisms .
Comparative Analysis with Related Compounds
| Compound Name | Structure | Unique Features | Biological Activity |
|---|---|---|---|
| Sulfamethoxazole | Sulfonamide | Broad-spectrum antibiotic | Antibacterial |
| Fluoxetine | Piperazine derivative | Selective serotonin reuptake inhibitor | Antidepressant |
| Dapoxetine | Piperazine derivative | Treatment for premature ejaculation | Antidepressant |
The unique combination of a trifluoromethyl group and a sulfonamide in the target compound distinguishes it from traditional piperazine derivatives, potentially enhancing its pharmacological profile .
Case Studies
- Anticancer Activity : A study evaluating various piperazine derivatives found that certain modifications led to enhanced anticancer activity against human cancer cell lines, suggesting structural optimization could yield more potent agents .
- Antimicrobial Efficacy : Another study focused on the antibacterial properties of sulfonamide derivatives demonstrated that structural variations significantly impacted their efficacy against Gram-positive and Gram-negative bacteria .
Q & A
Q. What synthetic routes are recommended for synthesizing this compound?
The synthesis involves sulfonylation of piperazine derivatives followed by nucleophilic substitution. For example, 4-fluoro-2-methylbenzenesulfonyl chloride reacts with piperazine under basic conditions (NaOH in dichloromethane), followed by coupling with a trifluoromethyl pyrimidine precursor. Purification via column chromatography (silica gel, ethyl acetate/hexane) achieves >95% purity .
Q. What safety protocols are critical during handling?
Use PPE (gloves, goggles) and work in a fume hood. Avoid inhalation/contact (H313/H333 warnings). Store in sealed containers at 2–8°C. Dispose via licensed waste handlers, adhering to GHS codes P264 (wash hands), P280 (protective gloves), and P305+P351+P338 (eye exposure protocols) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
